4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine
Description
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2/c1-11-4-12-6-3-10-7(9)2-5(6)8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMOCCQOPFPBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 2-Fluoro-5-(methoxymethoxy)pyridine
The most straightforward route involves electrophilic bromination of 2-fluoro-5-(methoxymethoxy)pyridine using reagents such as -bromosuccinimide (NBS) or bromine ().
Table 1: Bromination Conditions and Yields
| Reagent | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NBS | None | 25 | 62 | |
| 40 | 78 | |||
| 30 | 85 |
Bromine in carbon tetrachloride with achieves the highest yield (85%) due to enhanced electrophilicity of the bromine agent. However, this method requires careful exclusion of moisture to prevent hydrolysis of the MOM group.
Halogen Exchange Reactions
An alternative approach employs halogen exchange between 2-fluoro-5-(methoxymethoxy)pyridine and lithium bromide () in the presence of a palladium catalyst. This method is less common due to competing defluorination but offers regioselective bromination at the 4-position under mild conditions.
Fluorine Retention and Stability
The fluorine atom at the 2-position is susceptible to displacement under strongly basic or nucleophilic conditions. Studies on 2-fluoropyridines indicate that maintaining a pH < 8 during bromination and MOM protection is critical. For example, using potassium carbonate () as a base in methoxymethylation reactions preserves fluorine integrity while achieving >90% protection efficiency.
Methoxymethylation of 5-Hydroxypyridine Derivatives
Introducing the methoxymethoxy group typically involves reacting 2-fluoro-5-hydroxypyridine with methoxymethyl chloride () in the presence of a base.
Reaction Scheme:
Optimized conditions use in dimethylformamide (DMF) at 60°C for 12 hours, yielding 93% product with minimal side reactions.
Multi-Step Synthesis from 2-Fluoro-4-bromopyridine
A patent-derived route starts with 2-fluoro-4-bromopyridine, which undergoes hydroxylation at the 5-position followed by MOM protection:
-
Hydroxylation :
Yields 68–72% using copper acetate as a catalyst in aqueous hydrogen peroxide.
-
MOM Protection :
As previously described, this step achieves >90% yield under optimized conditions.
Challenges and Optimization
Competing Side Reactions
-
Defluorination : Occurs at temperatures >80°C or in the presence of strong bases. Mitigated by using mild bases () and low temperatures.
-
Over-Bromination : Controlled by stoichiometric use of brominating agents and inert atmospheres.
Purification Techniques
Chromatographic separation on silica gel with ethyl acetate/hexane (1:4) effectively isolates the target compound. Recrystallization from heptane improves purity to >99%.
Industrial Scalability
The halogen exchange route using and palladium catalysts is preferred for large-scale synthesis due to lower toxicity and higher atom economy. A pilot-scale study achieved 76% yield with a throughput of 15 kg/batch .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Research:
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine has been investigated for its potential as an anticancer agent. Its structural features may contribute to the inhibition of specific cancer cell lines. For instance, a study highlighted its role in synthesizing derivatives that target cancer pathways, enhancing the efficacy of existing treatments .
Antimicrobial Properties:
Research has indicated that compounds similar to 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine exhibit antimicrobial activity. The presence of halogens and methoxy groups in the pyridine structure can enhance biological activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Neurological Disorders:
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Investigations into its derivatives have shown promise in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety .
Synthesis and Chemical Properties
Synthesis Techniques:
The synthesis of 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. A notable method includes the use of metal-catalyzed cross-coupling reactions, which provide high yields and selectivity .
Chemical Properties:
This compound has unique chemical characteristics that make it suitable for various applications:
- Molecular Formula: C8H9BrFNO3
- Boiling Point: Not available
- Solubility: Soluble in organic solvents, which facilitates its use in chemical reactions.
Material Science Applications
Polymer Chemistry:
In material science, 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine serves as a building block for polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in developing advanced materials for electronics and coatings .
Nanotechnology:
The compound's functional groups allow for modifications that can be used in nanotechnology applications. For instance, it can act as a ligand in the synthesis of nanoparticles, which have applications in drug delivery systems and imaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other positions on the pyridine ring .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between 4-bromo-2-fluoro-5-(methoxymethoxy)pyridine and related pyridine derivatives:
Key Observations:
- Substituent Positions : The target compound’s bromine (4-position) and fluorine (2-position) differ from analogs like 3-bromo-5-fluoro-2-methoxypyridine (Br at 3, F at 5) and 5-bromo-4-fluoro-2-methoxypyridine (Br at 5, F at 4). These positional changes significantly alter electronic properties and reactivity .
- Functional Groups: The MOM group in the target compound distinguishes it from methoxy- or methyl-substituted analogs.
Biological Activity
4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may influence its pharmacological properties, making it a subject of interest in drug discovery and development.
The molecular formula of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is C8H8BrFNO3, and it possesses both halogen and methoxy functional groups. These features can significantly affect the compound's reactivity, stability, and interaction with biological targets.
The biological activity of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine is likely mediated through its interaction with specific biological targets. The presence of halogen atoms can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. Upon entering cells, it may interact with proteins or nucleic acids, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit tumor growth.
Study 1: Anticancer Efficacy
In a study evaluating fluorinated pyridine derivatives, compounds similar to 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine displayed IC50 values in the nanomolar range against various cancer cell lines. One derivative demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing minimal toxicity to normal cells . These findings suggest a potential therapeutic window for further development.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of fluorinated pyridines on MMPs involved in cancer metastasis. Compounds exhibiting structural similarities to 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine were found to significantly reduce MMP activity in vitro, indicating their potential role as therapeutic agents in preventing cancer spread.
Comparative Analysis
| Compound | IC50 (μM) | Target | Remarks |
|---|---|---|---|
| 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine | TBD | TBD | Potential anticancer agent |
| Similar Pyridine Derivative A | 0.126 | MDA-MB-231 | High selectivity for cancer |
| Similar Pyridine Derivative B | TBD | MMPs | Significant inhibition observed |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenation and functional group protection. For example:
Halogenation : Introduce bromine at the 4-position via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
Fluorination : Install fluorine at the 2-position using a Balz-Schiemann reaction (diazo intermediate with HF) .
Methoxymethoxy Protection : Protect the 5-hydroxy group via Williamson ether synthesis using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH) .
- Optimization : Control temperature (<0°C for fluorination to avoid side reactions) and use anhydrous conditions to prevent hydrolysis of the methoxymethoxy group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent positions:
- Methoxymethoxy protons appear as two singlets (δ ~3.3 ppm for OCH₃, δ ~4.7 ppm for OCH₂O).
- Fluorine splits adjacent protons (²J coupling ~10–15 Hz).
- ¹⁹F NMR : Confirm fluorine presence (δ ~-110 to -120 ppm for aromatic F).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₇H₈BrFNO₂: 251.97).
- IR : Detect ether (C-O-C, ~1100 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) stretches .
Advanced Questions
Q. How does the electronic environment created by the methoxymethoxy group influence the regioselectivity of cross-coupling reactions in 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?
- Methodological Answer : The methoxymethoxy group is electron-donating, activating the pyridine ring toward electrophilic substitution. However, in cross-coupling (e.g., Suzuki), the bromine at C4 is the primary site for reaction due to its leaving group ability.
- Regioselectivity Analysis :
- Use DFT calculations (B3LYP/6-31G*) to map electron density. The bromine site shows higher electrophilicity (Mulliken charge: ~-0.3 e) compared to fluorine (~-0.1 e) .
- Experimental validation: Perform Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor regioselectivity via HPLC-MS .
Q. What computational methods are suitable for predicting the metabolic stability of derivatives synthesized from 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) using AMBER or GROMACS.
- Docking Studies : Use AutoDock Vina to predict binding affinities to metabolic enzymes. Prioritize derivatives with low ΔG values (< -8 kcal/mol) .
- QSAR Models : Train models on PubChem bioactivity data (e.g., half-life in human liver microsomes) to predict metabolic half-life .
Q. How can researchers resolve contradictions in reported reactivity data for halogen displacement in 4-Bromo-2-fluoro-5-(methoxymethoxy)pyridine?
- Methodological Answer :
- Controlled Experiments : Compare SNAr (NaNH₂, DMF) vs. Pd-catalyzed (Buchwald-Hartwig) amination. Monitor by ¹⁹F NMR to track fluorine retention.
- Kinetic Analysis : Use Eyring plots to compare activation energies. Conflicting reports may arise from solvent polarity (e.g., DMSO vs. THF) affecting transition states .
- Isotopic Labeling : Use ¹⁸O-labeled methoxymethoxy groups to trace hydrolysis pathways under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
